An In-Depth Technical Guide to 5-Bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the indenyl scaffold is a privileged structure, forming the core of numerous biologically active molecules and advanced materials. Among its derivatives, 5-Bromo-2,3-dihydro-1H-inden-1-ol, also known as 5-bromo-1-indanol, emerges as a highly versatile and valuable building block. Its unique trifunctional nature—comprising a reactive secondary alcohol, a modifiable aromatic bromine atom, and a rigid bicyclic framework—offers synthetic chemists a powerful tool for constructing complex molecular architectures.
This guide provides an in-depth technical overview of 5-bromo-2,3-dihydro-1H-inden-1-ol, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of pharmaceutical development. The insights presented herein are grounded in established scientific literature, providing a reliable resource for leveraging this compound in your research endeavors.
Physicochemical and Spectroscopic Properties
5-Bromo-2,3-dihydro-1H-inden-1-ol is a solid at room temperature, and its properties are well-documented.[1] The presence of both a bromine atom and a hydroxyl group significantly influences its polarity and reactivity. The molecule exists as a racemic mixture of (R) and (S) enantiomers, which can be resolved or synthesized selectively for stereospecific applications.[1][2]
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically >95.0% | [2] |
Spectroscopic Profile
Accurate characterization of 5-bromo-2,3-dihydro-1H-inden-1-ol is crucial for its effective use. The following spectroscopic data are characteristic of the compound.
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¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (400 MHz, CDCl₃), one would expect to observe multiplets for the methylene protons of the five-membered ring, a distinct signal for the carbinol proton (CH-OH), and signals in the aromatic region corresponding to the protons on the substituted benzene ring.[3]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3300–3500 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group.[3] A C-Br stretching frequency is also expected in the fingerprint region, typically between 560–600 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Production
The most common and industrially scalable approach to synthesizing 5-bromo-2,3-dihydro-1H-inden-1-ol is through the reduction of the corresponding ketone, 5-bromo-1-indanone. This ketone is a commercially available starting material.
Workflow for the Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-ol
Caption: General workflow for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol.
Detailed Experimental Protocol: Reduction of 5-Bromo-1-indanone
Materials:
-
5-Bromo-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is a critical step to control the exothermicity of the reduction reaction.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Adding the reducing agent slowly prevents a rapid, uncontrolled reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-bromo-2,3-dihydro-1H-inden-1-ol can be purified by recrystallization or silica gel column chromatography to afford the final product.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 5-bromo-2,3-dihydro-1H-inden-1-ol stems from the orthogonal reactivity of its hydroxyl and bromo functional groups. This allows for a wide range of selective transformations.
Caption: Key reaction pathways for 5-bromo-2,3-dihydro-1H-inden-1-ol.
Reactions at the Hydroxyl Group
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Oxidation: The secondary alcohol can be readily oxidized back to the corresponding ketone, 5-bromo-1-indanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[4] This transformation is often used in multi-step syntheses where the alcohol functionality served as a protecting group or was introduced for stereochemical control.
-
Etherification and Esterification: The hydroxyl group can participate in Williamson ether synthesis or be acylated to form esters, allowing for the introduction of a wide variety of side chains and functional groups.
Reactions at the Bromine Atom
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Palladium-Catalyzed Cross-Coupling Reactions: The aromatic C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this building block in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, introducing new aryl or heteroaryl moieties at the 5-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of amines, a crucial transformation in the synthesis of many pharmaceuticals.[3][5]
-
Sonogashira Coupling: The introduction of alkyne groups is possible through coupling with terminal alkynes.
-
Applications in Drug Discovery and Medicinal Chemistry
The indenyl scaffold and its derivatives are of significant interest in medicinal chemistry due to their rigid conformation, which can lead to high-affinity interactions with biological targets. 5-Bromo-2,3-dihydro-1H-inden-1-ol serves as a key intermediate in the synthesis of a variety of biologically active compounds.
-
Kinase Inhibitors: The indane core is found in several potent kinase inhibitors. 5-Bromo-2,3-dihydro-1H-inden-1-ol can be a precursor to compounds targeting kinases like Bruton's tyrosine kinase (BTK), which are implicated in certain types of cancer.[3]
-
Metabolic Disease Research: The related compound, 5-bromo-1-indanone, has been used in research related to obesity and associated metabolic diseases.[5]
-
Anticancer Agents: The bromo-indanone scaffold has been incorporated into novel compounds with potential anticancer activity.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2,3-dihydro-1H-inden-1-ol and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]
Conclusion
5-Bromo-2,3-dihydro-1H-inden-1-ol is a cornerstone building block in modern synthetic chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the creation of novel therapeutics and advanced materials. This guide has aimed to provide a comprehensive and practical overview to support and inspire such endeavors.
References
-
PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
Sources
- 1. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica [cymitquimica.com]
- 2. (S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]
- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol () for sale [vulcanchem.com]
- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
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- 8. fishersci.com [fishersci.com]





Isomeric indanol with altered substitution pattern.Different vector for substituent placement, potentially novel SAR.[
Bioisosteric replacement of the cyclopentanol with a pyrrolidine.[
Flexible aliphatic chain with terminal alkyne and bromide.[